Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)-

Description

The compound Propanamide, 3-chloro-N-[1-(3-chloro-1-oxopropyl)-2,1-benzisothiazol-3(1H)-ylidene]- (CAS: 148174-23-6) is a chlorinated propanamide derivative featuring a benzisothiazole moiety substituted with a 3-chloro-1-oxopropyl group . Its structure combines a reactive amide group with electron-withdrawing chlorine atoms, which influence its physicochemical properties and reactivity.

Properties

CAS No. |

40645-89-4 |

|---|---|

Molecular Formula |

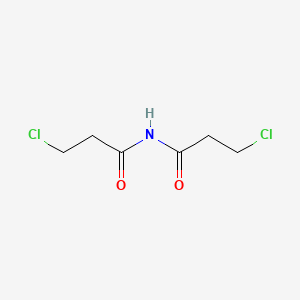

C6H9Cl2NO2 |

Molecular Weight |

198.04 g/mol |

IUPAC Name |

3-chloro-N-(3-chloropropanoyl)propanamide |

InChI |

InChI=1S/C6H9Cl2NO2/c7-3-1-5(10)9-6(11)2-4-8/h1-4H2,(H,9,10,11) |

InChI Key |

AEDGUGLDMPHFDW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(=O)NC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Chloropropionyl Chloride

3-Chloropropionyl chloride is a crucial acylating agent in the preparation of the target compound. Its preparation methods include:

From Acrylic Acid: Acrylic acid undergoes addition reaction with hydrogen chloride gas under controlled pressure (<0.15 MPa), followed by reaction with thionyl chloride under vacuum and heating (30–80 °C). The product is purified by distillation at 70–80 °C, yielding 3-chloropropionyl chloride with purity ≥98.5% and yields of 90–92%.

One-Pot Method: Acrylic acid, hydrochloric acid, and thionyl chloride react in the presence of a phenothiazine catalyst. This method integrates addition, dehydration, and acylating chlorination steps, achieving product purity ≥99.0% and yields above 90%. The process is environmentally friendly, with minimal residual acrylic acid (<2%) and moisture (<1%).

Catalytic Route with Trichlorotoluene: Acrylic acid is mixed with a catalyst and trichlorotoluene under nitrogen protection, followed by vacuum rectification to isolate 3-chloropropionyl chloride and benzoyl chloride byproduct. This method achieves yields ≥95% and is noted for its atom economy and low environmental impact.

Synthesis of 3-Chloro-1-Propanol

3-Chloro-1-propanol serves as a chlorinated alcohol intermediate and can be synthesized by:

- Reacting 1,3-propanediol with hydrochloric acid in the presence of benzenesulfonic acid catalyst at 80–100 °C. The reaction proceeds with heat preservation for several hours, followed by distillation with toluene to remove water and byproducts. The process achieves a comprehensive yield over 95%, high conversion rate, and low environmental impact due to recyclable byproducts and minimal toxic waste generation.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 1,3-propanediol + HCl + benzenesulfonic acid | Stirring, heating at 80–100 °C, 3 h |

| 2 | Additional HCl, heating at 90 °C, 10 h | Conversion to 3-chloro-1-propanol ~80% |

| 3 | Distillation with toluene | Purification, water removal |

| 4 | Neutralization with sodium bicarbonate | Removal of acidic impurities |

Preparation of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)-

The target compound is synthesized by coupling chlorinated acyl chlorides with amide-forming nucleophiles, typically involving the following steps:

Amide Bond Formation via Acylation

Starting Materials: 3-chloropropionyl chloride (acyl chloride intermediate) and 3-chloro-1-aminopropanone or related amine derivatives.

Reaction Conditions: The acyl chloride reacts with the amine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the generated hydrochloric acid. The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures (0–25 °C) to control reaction rate and minimize side reactions.

Purification: The crude product is purified by recrystallization or chromatography to isolate the pure amide compound.

Alternative Synthetic Routes

Stepwise Chlorination and Amidation: Starting from 3-chloropropanamide, further chlorination at the 3-position of the oxopropyl side chain can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Direct Acylation of 3-chloro-1-oxopropyl amines: This method involves preparing the 3-chloro-1-oxopropyl amine intermediate first, followed by acylation with 3-chloropropionyl chloride.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|

| 3-Chloropropionyl chloride | Acrylic acid + HCl + thionyl chloride | 90–95% yield, ≥98.5% purity | One-pot and catalytic methods available |

| 3-Chloro-1-propanol | 1,3-propanediol + HCl + benzenesulfonic acid | >95% yield | Environmentally friendly, low waste |

| Amide formation (final step) | 3-chloropropionyl chloride + amine + base | Moderate to high yield | Requires careful temperature control |

| Chlorination of side chain | Chlorinating agents (SOCl2, PCl5) | Variable | Used for further functionalization |

Research Findings and Industrial Considerations

The use of benzenesulfonic acid as a catalyst in the synthesis of 3-chloro-1-propanol significantly improves reaction efficiency and reduces over-chlorination and toxic waste generation.

High-purity 3-chloropropionyl chloride can be produced via environmentally friendly one-pot methods with yields exceeding 90%, which is critical for industrial scalability.

The amide bond formation step is sensitive to reaction conditions; controlling temperature and base equivalents is essential to maximize yield and purity.

Industrial production may employ continuous flow reactors for better control of exothermic reactions and improved safety when handling chlorinating agents.

Purification techniques such as recrystallization and chromatography are standard to achieve the desired purity for pharmaceutical or fine chemical applications.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of substituted amides or thiol derivatives.

Reduction: Formation of primary amines or alcohols.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules .

Biology

In biological research, this compound can be used to study the effects of chlorinated amides on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances .

Medicine

In medicinal chemistry, derivatives of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- are explored for their potential pharmacological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer industries .

Mechanism of Action

The mechanism of action of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Target Compound :

- Core Structure : Benzisothiazole ring fused with a propanamide chain.

- Substituents : Two chlorine atoms at the 3-position of the propanamide and the benzisothiazole-linked 3-chloro-1-oxopropyl group .

Analog 1 : 3-Chloro-N-(4-methoxyphenyl)propanamide

- Core Structure : Propanamide with a 4-methoxyphenyl group.

- Key Features :

- Comparison : The methoxy group enhances electron density on the aromatic ring, reducing amide resonance compared to the target compound’s electron-deficient benzisothiazole system.

Analog 2 : 3-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- Core Structure : Pyrazolyl-propanamide.

- Key Features :

Analog 3 : 3-Chloro-N-(4-methylphenyl)propanamide

- Core Structure : Propanamide with a 4-methylphenyl (p-tolyl) group.

- Applications : Used as an intermediate in drug discovery due to its stability and reactivity .

- Comparison : The methyl group increases lipophilicity, contrasting with the polar 3-chloro-1-oxopropyl substituent in the target compound.

Physicochemical Properties

Key Observations :

- Chlorine substituents generally increase melting points due to enhanced intermolecular forces (e.g., 7e vs. 7d) .

- Heterocyclic cores (e.g., benzisothiazole, pyrazole) may reduce solubility in polar solvents compared to simpler aryl groups.

Spectral and Crystallographic Data

Biological Activity

Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- includes:

- Propanamide moiety : This functional group is known for its role in biological activity.

- Chloro groups : The presence of chlorine atoms can enhance the compound's reactivity and biological interactions.

Biological Activity

Research indicates that Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, derivatives containing chloro and nitro groups have been linked to significant antibacterial effects against various pathogens. The exact mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

Research on related compounds suggests potential anticancer activity. For example, some propanamide derivatives have demonstrated effectiveness against multiple cancer cell lines, including melanoma and ovarian cancer. The mechanisms may include apoptosis induction and cell cycle arrest .

The biological effects of Propanamide, 3-chloro-N-(3-chloro-1-oxopropyl)- may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.

- Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various propanamide derivatives, including those with chloro substitutions. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : In vitro tests on cancer cell lines revealed that certain derivatives exhibited IC50 values (the concentration needed to inhibit cell growth by 50%) below 20 μM, indicating strong potential as anticancer agents .

Data Table: Summary of Biological Activities

Q & A

Q. Advanced

- Synthetic validation : Introduce bioisosteric replacements (e.g., Br for Cl) and assess yield trends.

- Biological assays : Measure IC₅₀ against target enzymes (e.g., MurA) using UV-Vis kinetics (ΔA₃₄₀ nm for UDP-N-acetylglucosamine depletion).

- Structural validation : Co-crystallize derivatives with enzymes to confirm binding modes via difference Fourier maps (e.g., Fo – Fc peaks >3σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.